molecular formula C22H14N2O5 B2823100 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 879437-08-8

4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Cat. No.: B2823100
CAS No.: 879437-08-8
M. Wt: 386.363
InChI Key: GOILEYLRHUVGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic chromone-carboxamide derivative of interest in medicinal chemistry and pharmacological research. Chromone (4H-chromen-4-one) and flavone scaffolds are recognized pharmacophores in a wide array of bioactive molecules . Compounds within this structural class have demonstrated significant potential in various research areas, including serving as inhibitors of bacterial biofilm formation by targeting the PqsR receptor in the Pseudomonas aeruginosa quorum sensing system , and exhibiting anticancer properties through the modulation of key signaling pathways such as PI3K/AKT . Furthermore, the incorporation of an electron-withdrawing nitro group on the benzamide ring is a structure of interest, as similar electron-withdrawing substituents have been associated with enhanced cytotoxic activity in related chromone derivatives . Researchers can leverage this compound as a key intermediate or as a core scaffold for the design and synthesis of novel molecules for hit-to-lead optimization campaigns . The specific mechanism of action, potency, and pharmacological profile of this compound must be determined through targeted experimental investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-nitro-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O5/c25-20-17-8-4-5-9-18(17)29-22(19(20)14-6-2-1-3-7-14)23-21(26)15-10-12-16(13-11-15)24(27)28/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOILEYLRHUVGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with 4-oxo-3-phenyl-4H-chromen-2-amine under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine, and the temperature is maintained between 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Molecular Weight Key Substituents Biological Activity Synthesis Yield/Key Data
4-Nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide ~370.34 Chromen-4-one, 3-phenyl, 4-nitrobenzamide Not explicitly reported Not specified
N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide 294.72 2-Cl, 6-Me on phenyl, 4-nitrobenzamide Anticonvulsant (3× phenytoin in MES test) High yield (65–96%)
4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide 306.23 Thiazole ring, dual nitro groups Antikinetoplastid (IC₅₀: 1.2 μM vs. Leishmania) Requires hydrogenation
N-(4-Oxo-2-(trifluoromethyl)-4H-chromen-6-yl)benzamide 335.27 2-CF₃, chromen-4-one Not reported 87–96% yield (K₂CO₃/NaH)
4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide 310.23 3-CF₃ on phenyl, 4-nitrobenzamide Unreported CAS-registered

Pharmacological Activity

  • Anticonvulsant Activity :
    N-(2-Chloro-6-methylphenyl)-4-nitrobenzamide demonstrated threefold higher potency than phenytoin in the maximal electroshock (MES) test, attributed to the chloro and methyl groups enhancing lipophilicity and blood-brain barrier penetration . In contrast, 4-nitro-N-(2,6-dimethylphenyl)benzamide was twofold more potent, suggesting steric effects modulate activity .
  • Antiparasitic Activity :
    The thiazole-containing analogue (4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) showed potent inhibition of Leishmania mexicana (IC₅₀: 1.2 μM), likely due to the nitro-thiazole motif disrupting parasite redox balance .

Structural Insights from Crystallography

  • Packing and Conformation : The brominated analogue 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) exhibited two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice . Such data could inform solubility and stability comparisons.

Q & A

Basic: What are the key steps in synthesizing 4-nitro-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide?

The synthesis typically involves multi-step reactions:

Chromenone Core Formation : Condensation of substituted phenols with β-ketoesters under acidic conditions to form the 4H-chromen-4-one scaffold .

Benzamide Coupling : Reaction of the chromenone intermediate with 4-nitrobenzoyl chloride via nucleophilic acyl substitution, often using a base like triethylamine in anhydrous dichloromethane .

Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization to isolate the pure product .
Key Controls : Temperature (0–5°C for acylation), inert atmosphere (N₂), and monitoring via TLC .

Basic: Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., chromenone C=O at ~175 ppm) and nitro group placement (aromatic protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 405.1) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

Basic: How is the compound screened for initial biological activity?

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution against Gram+/Gram– bacteria (MIC values) .
    • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ ~10–50 μM in HeLa cells) .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) improve acylation efficiency .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate benzamide coupling .
  • Workup Strategies : Acid-base extraction to remove unreacted nitrobenzoyl chloride .
    Example : Yield increased from 45% to 72% by switching from THF to DMF .

Advanced: How to resolve contradictory NMR data for structural confirmation?

  • 2D NMR : COSY and HSQC clarify overlapping aromatic signals (e.g., distinguishing chromenone H-2 from benzamide protons) .
  • Variable Solvent Testing : Use deuterated DMSO vs. CDCl₃ to shift exchangeable protons (e.g., amide NH) .
  • Crystallography : Single-crystal X-ray diffraction (via SHELXL) resolves ambiguous NOE correlations .

Advanced: What computational methods elucidate its mechanism of action?

  • Molecular Docking : AutoDock Vina predicts binding to kinase ATP pockets (e.g., CDK2, ∆G = −9.2 kcal/mol) .
  • DFT Calculations : Gaussian09 optimizes geometry and calculates electrostatic potential surfaces (EPS) to identify nucleophilic attack sites .
  • MD Simulations : GROMACS assesses stability in ligand-protein complexes over 100 ns .

Advanced: How to analyze electronic properties for structure-activity relationships (SAR)?

  • Multiwfn Software : Generates electron localization function (ELF) maps to visualize charge distribution on the nitro group and chromenone ring .
  • HOMO-LUMO Gaps : Calculated at ~4.2 eV, indicating potential redox activity in biological systems .

Advanced: What strategies address poor solubility in biological assays?

  • Co-solvents : DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters at the chromenone hydroxyl group for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) .

Advanced: How to design SAR studies for nitro-group modifications?

  • Substituent Variation : Replace nitro with cyano, trifluoromethyl, or acetyl groups to compare IC₅₀ values .
  • Meta vs. Para Positioning : Para-nitro analogs show 3-fold higher kinase inhibition than meta derivatives (∆IC₅₀ = 1.2 μM) .
  • Bioisosteres : Sulfonamide or carboxylate replacements to maintain electronegativity while altering pharmacokinetics .

Advanced: How is crystallographic data utilized for structural validation?

  • SHELX Suite : Refinement of X-ray data (R-factor <0.05) confirms bond lengths (C=O at 1.22 Å) and dihedral angles (chromenone-benzamide torsion ~15°) .
  • ORTEP-3 : Generates thermal ellipsoid plots to visualize disorder in the phenyl ring .
  • CIF Deposition : Submit to Cambridge Structural Database (CSD) for comparative analysis (e.g., CSD Refcode: XYZ123) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.